molecular formula C13H16O2 B14030997 trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate

trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate

Cat. No.: B14030997
M. Wt: 204.26 g/mol
InChI Key: JWOBMCBGTXAJBG-NWDGAFQWSA-N
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Description

trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H16O2 . It is a cyclopropane derivative, where the cyclopropane ring is substituted with an ethyl ester group and a para-tolyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate olefin. One common method is the reaction of ethyl diazoacetate with para-tolyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of cyclopropane-containing pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound for investigating the interactions of cyclopropane rings with biological molecules .

Medicine: These drugs may exhibit unique pharmacological properties due to the presence of the strained cyclopropane ring .

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing novel compounds with specific properties .

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate involves its interaction with molecular targets through its cyclopropane ring and ester group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules .

Comparison with Similar Compounds

  • Ethyl 2-(M-tolyl)cyclopropanecarboxylate
  • Ethyl 2-(O-tolyl)cyclopropanecarboxylate
  • Methyl 2-(P-tolyl)cyclopropanecarboxylate

Comparison: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is unique due to the specific positioning of the para-tolyl group, which can influence its reactivity and interactions with other molecules. Compared to its meta and ortho isomers, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1

InChI Key

JWOBMCBGTXAJBG-NWDGAFQWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C

Origin of Product

United States

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